molecular formula C11H14N2O3 B12346979 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide

Cat. No.: B12346979
M. Wt: 222.24 g/mol
InChI Key: DSBHFLNRBWDHSH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide: is a synthetic organic compound characterized by the presence of a benzodioxole ring and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N-methylglycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide stands out due to its unique combination of the benzodioxole ring and glycinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(methylamino)acetamide

InChI

InChI=1S/C11H14N2O3/c1-12-6-11(14)13-5-8-2-3-9-10(4-8)16-7-15-9/h2-4,12H,5-7H2,1H3,(H,13,14)

InChI Key

DSBHFLNRBWDHSH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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